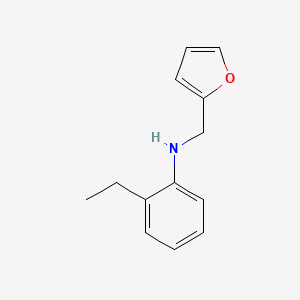

2-ethyl-N-(furan-2-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-ethyl-N-(furan-2-ylmethyl)aniline |

InChI |

InChI=1S/C13H15NO/c1-2-11-6-3-4-8-13(11)14-10-12-7-5-9-15-12/h3-9,14H,2,10H2,1H3 |

InChI Key |

NVRCUJZAJXYIFF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CC=CO2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl N Furan 2 Ylmethyl Aniline and Its Analogs

Catalytic Reductive Amination Strategies

Catalytic reductive amination is a powerful and widely used method for the formation of C-N bonds. taylorfrancis.comchemrxiv.org The reaction proceeds through the initial formation of an imine intermediate from the condensation of an aldehyde (furfural) and an amine (2-ethylaniline), which is then subsequently hydrogenated to the desired secondary amine. taylorfrancis.comnih.gov The development of efficient catalysts is crucial for controlling the selectivity of this two-step, one-pot reaction. nih.govresearchgate.net

Heterogeneous Catalysis Development

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling. Both noble and non-noble metal-based systems have been extensively investigated for the reductive amination of furanic aldehydes.

Noble metals such as iridium, gold, and palladium have demonstrated significant activity in catalytic reductive amination. nih.gov A study on the reductive amination of furfural (B47365) with aniline (B41778) utilized metal colloids supported on sulfonic acid-functionalized silica (B1680970) (SiO2-SO3H). researchgate.net The results indicated that an Ir/SiO2-SO3H catalyst was effective for this transformation. The interaction between the sulfonic acid groups and the metal sites is thought to facilitate both the formation of the imine intermediate and its subsequent hydrogenation. researchgate.net

While specific data for the reaction with 2-ethylaniline (B167055) is not extensively documented, the results for aniline provide a strong indication of the potential performance of these catalysts for structurally similar substituted anilines.

Table 1: Reductive Amination of Furfural with Aniline using Noble Metal Catalysts

| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield of N-(furan-2-ylmethyl)aniline (%) | Reference |

|---|---|---|---|---|---|

| Ir/SiO2-SO3H | H2 | Ethyl Acetate | Room Temp | 21 | researchgate.net |

| Au/TiO2 | H2 | Methanol/Water | Not Specified | Not Specified | nih.gov |

| Pd/C | Ammonium (B1175870) formate (B1220265) | 2-Propanol/Water | Room Temp | Not Specified for furfural, general method for N-alkylation | dp.tech |

Note: This table presents data for the synthesis of N-(furan-2-ylmethyl)aniline, an analog of 2-ethyl-N-(furan-2-ylmethyl)aniline.

Driven by the need for more cost-effective and sustainable processes, research into non-noble metal catalysts has intensified. nih.gov Nickel-based catalysts, in particular, have shown great promise. For instance, a Ni6AlOx catalyst prepared by coprecipitation has been successfully used for the reductive amination of 5-hydroxymethylfurfural (B1680220) (HMF) with various amines, including aniline. nih.govacs.org This catalyst demonstrated high yields for the synthesis of the corresponding secondary amines. acs.org Similarly, cobalt-based catalysts supported on graphene have been developed for the reductive amination of furfural. rsc.org These catalysts are magnetically recoverable and show excellent reusability. rsc.org Iron-based catalysts are also emerging as viable, low-toxicity alternatives. chemrxiv.org

Table 2: Reductive Amination of 5-Hydroxymethylfurfural (HMF) with Aromatic Amines using a Ni-based Catalyst

| Amine | Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar H2) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aniline | Ni6AlOx | H2 | 100 | 3 | 6 | 85 | acs.org |

| Benzylamine | Ni6AlOx | H2 | 100 | 3 | 6 | 76 | acs.org |

Note: This table shows data for the reductive amination of HMF with aniline, providing insight into the reactivity of non-noble metal catalysts for the synthesis of analogs of this compound.

Homogeneous Catalysis with Organometallic Complexes (e.g., Ru Pincer Complexes)

Homogeneous catalysts, such as ruthenium pincer complexes, offer high activity and selectivity under mild reaction conditions. A notable example is the use of the Ru-MACHO-BH complex for the transfer hydrogenative reductive amination of furfurals with various anilines. researchgate.net This base-free method utilizes isopropanol (B130326) as a hydrogen donor and demonstrates good tolerance to a range of substituents on the aniline ring, including those in the ortho position. researchgate.net The study showed that anilines with electron-donating groups, such as a methyl group in the ortho position (2-methylaniline), participate effectively in the reaction, providing a strong basis for its application to 2-ethylaniline. researchgate.net

Table 3: Homogeneous Catalysis for the Reductive Amination of Furfural with Substituted Anilines

| Aniline Derivative | Catalyst | Hydrogen Donor | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Ru-MACHO-BH | iPrOH | 90 | 1 | 92 | researchgate.net |

| 2-Methylaniline | Ru-MACHO-BH | iPrOH | 90 | 1 | 85 | researchgate.net |

| 4-Bromo-2-methylaniline | Not specified, used to synthesize a Schiff base | Not applicable | Not specified | Not specified | Not applicable, synthesis of ligand | researchgate.net |

Note: This table includes data for the synthesis of N-(furan-2-ylmethyl)aniline and its ortho-methyl analog, which are close structural relatives of this compound.

Diverse Reducing Agents and Hydrogen Donors (e.g., H2 gas, silanes, borohydrides, formic acid)

The choice of reducing agent is a critical parameter in catalytic reductive amination. Molecular hydrogen (H2) is a common and clean reductant, often used in conjunction with heterogeneous catalysts under pressure. rsc.org For homogeneous systems and milder reaction conditions, various hydrogen donors are employed. Isopropanol, in the presence of a suitable catalyst, can serve as an effective hydrogen source in transfer hydrogenation reactions. researchgate.net

Formic acid has also been utilized as a hydrogen donor in the iridium-catalyzed transfer hydrogenative reductive amination of 5-hydroxymethylfurfural. rsc.org

Borohydride (B1222165) reagents, such as sodium borohydride (NaBH4) and sodium cyanoborohydride (NaBH3CN), are widely used stoichiometric reducing agents in reductive amination. nih.gov While effective, they generate stoichiometric amounts of waste.

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot synthesis offers a streamlined and efficient approach to producing furfurylamines. dtu.dksctunisie.org This method combines multiple reaction steps into a single process, minimizing waste and simplifying procedures.

A notable one-pot method involves the reductive amination of furfural. dtu.dksctunisie.org For instance, the reaction of furfural with various anilines can be achieved using the commercially available catalyst Ru-MACHO-BH in isopropanol, which acts as a hydrogen donor. dtu.dk This base-free method has demonstrated moderate to excellent yields (56-93%) for a range of substituted anilines under mild conditions. dtu.dk The efficiency of this one-pot process is highlighted by the high yield (93%) of the parent N-phenyl-furfurylamine achieved in just one hour. dtu.dk Another approach utilizes zinc metal for the reductive amination of furfural in water, presenting an environmentally friendly option. sctunisie.org

The synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines from 5-hydroxymethylfurfural (HMF) and primary amines has also been effectively carried out in a one-pot fashion. csic.es Using a homogeneous ruthenium(II) complex catalyst, a 93% yield of the secondary amine was obtained from the reaction of HMF and aniline at 60°C and 11 bar of hydrogen pressure after 6 hours. csic.es Furthermore, one-pot enzymatic synthesis has been explored for the conversion of HMF to 5-(aminomethyl)-2-furancarboxylic acid, showcasing the potential of biocatalysis in creating valuable furan (B31954) derivatives. rsc.org

Alternative C-N Bond Formation Approaches

Schiff Base Intermediate Formation and Subsequent Transformations

The formation of a Schiff base, or an imine, is a critical step in the synthesis of N-substituted furfurylamines via reductive amination. mdpi.com This intermediate is formed through the condensation reaction between a primary amine and a carbonyl compound, such as furfural or its derivatives. mdpi.comisroset.orgisroset.org

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond of the Schiff base. youtube.com This intermediate is then hydrogenated to yield the final secondary amine product. mdpi.com The formation and stability of the Schiff base can be influenced by various factors, including the electronic and steric properties of the reactants. csic.es For example, in the reductive amination of furfural with aniline derivatives, electron-donating groups on the aniline can lead to excellent yields (98-99%) of the corresponding secondary amines, while sterically hindered anilines, like ortho-methylaniline, result in more moderate yields (76%). csic.es

Schiff bases derived from furfural and various amines have been synthesized and characterized, forming the basis for the preparation of a wide range of N-furfuryl aniline analogs. chemmethod.comneliti.comresearchgate.netorientjchem.orgnih.govmdpi.com These intermediates can be isolated or generated in situ before their subsequent transformation into the desired amine products. sctunisie.org

Silver(I)-Promoted Reactions for Imine Derivatives

Silver(I) compounds have been shown to promote reactions for the synthesis of furan derivatives. For example, a silver(I)/base-promoted reaction of propargyl alcohol with 3-oxo amides leads to the formation of trisubstituted furan-3-carboxamides. rsc.org While this specific example does not directly produce this compound, it demonstrates the utility of silver in facilitating the synthesis of complex furan structures.

In the context of amine synthesis, silver-catalyzed oxidation of 5-(hydroxymethyl)furfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) has been studied. rsc.org This reaction proceeds selectively in the presence of a base and air, with reduced silver particles identified as the catalytically active species. rsc.org This suggests the potential for silver-based catalysts in transformations involving furan derivatives, although their direct application in the synthesis of N-furfuryl anilines via imine intermediates requires further investigation.

Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions (for N-furan-2-ylmethyl alkyne amides)

Palladium catalysts are highly effective in C-N bond formation reactions. rsc.orgnih.gov Palladium-catalyzed aerobic oxidative carbonylation of alkynes with amines has been developed as a method to synthesize polysubstituted maleimides. nih.gov This reaction proceeds with palladium chloride under aerobic conditions, offering a broad substrate scope. nih.gov

While not a direct synthesis of this compound, this methodology highlights the capability of palladium catalysis in constructing complex molecules involving amine and alkyne functionalities under oxidative conditions. The principles of palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of N-furan-2-ylmethyl alkyne amides, which are structural analogs of interest.

Green Chemistry Principles in Synthetic Design

Utilization of Biomass-Derived Furanic Precursors (e.g., Furfural (FF), Hydroxymethylfurfural (HMF))

A key aspect of green chemistry in the synthesis of this compound and its analogs is the use of renewable starting materials. Furfural (FF) and 5-hydroxymethylfurfural (HMF) are prominent platform molecules derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comdntb.gov.uafrontiersin.orgnih.govscispace.comresearchgate.netmdpi.com

Furfural, produced commercially from sources like corn cobs and sugarcane bagasse, serves as a direct precursor for the synthesis of furfurylamines through reductive amination. dntb.gov.uanih.govresearchgate.netscielo.org.co Similarly, HMF, obtained from the dehydration of fructose (B13574) or glucose, is a versatile starting material for a variety of furan derivatives, including N-substituted 5-(hydroxymethyl)-2-furfuryl amines. frontiersin.orgunipi.itresearchgate.netresearchgate.netmdpi.com

The use of these biomass-derived precursors offers a sustainable alternative to fossil fuel-based feedstocks, aligning with the principles of green chemistry by utilizing renewable resources. dntb.gov.uaunipi.itresearchgate.netrsc.org The conversion of these furanic aldehydes into valuable amines represents a significant step towards a bio-based chemical industry. mdpi.comdntb.gov.uaresearchgate.net

Solvent-Free and Environmentally Benign Reaction Media

The shift away from volatile and often hazardous organic solvents is a central theme in green chemistry. For the synthesis of this compound, which is typically formed via the reductive amination of 2-ethylaniline and furfural, several environmentally benign media have been explored for analogous N-alkylation reactions. wikipedia.orgcsic.es These approaches aim to reduce waste, simplify purification, and often enhance reaction rates and selectivity.

Ionic Liquids (ILs) have emerged as promising alternative solvents. A simple and efficient method for the N-monoalkylation of various anilines has been demonstrated using ionic liquids, which act as both the solvent and promoter for the reaction. rsc.org This method avoids the use of traditional volatile organic compounds and can lead to high selectivity for the desired mono-alkylated product.

Deep Eutectic Solvents (DESs) represent another class of green solvents. A notable approach describes the allylic alkylation of anilines using a mixture of choline (B1196258) chloride (ChCl) and lactic acid as a sustainable DES. rsc.org This system allows reactions to proceed at room temperature with high yields, representing a significant improvement over methods requiring high temperatures or metal catalysts. rsc.org

Solvent-free synthesis offers the ultimate green approach by eliminating the solvent entirely. The Strecker synthesis of α-aminonitriles, for example, has been successfully performed in a one-step, solvent-free, and catalyst-free procedure, yielding products in very short reaction times. organic-chemistry.org Similarly, the reductive amination of aldehydes and ketones can be promoted by trimethyl borate (B1201080) under solvent-free conditions. organic-chemistry.org These methodologies highlight a viable path towards the highly efficient and environmentally friendly synthesis of aniline derivatives.

Microwave-assisted synthesis in conjunction with eco-friendly solvents like ethanol (B145695) or even water further enhances the green credentials of these reactions. mdpi.comresearchgate.net For instance, the use of a recyclable Nafion® NR50 catalyst under microwave irradiation in ethanol has been effective for quinoline (B57606) synthesis, a related nitrogen-containing heterocyclic structure. mdpi.com Such techniques often lead to dramatically reduced reaction times and improved energy efficiency. mdpi.comresearchgate.net

Table 1: Comparison of Environmentally Benign Media for N-Alkylation Reactions

| Reaction Medium | Key Advantages | Typical Conditions | Relevant Findings | Reference |

|---|---|---|---|---|

| Ionic Liquids | Low volatility, recyclable, can act as catalyst | Varies, can be mild | Simple and efficient for selective N-monoalkylation of anilines. | rsc.org |

| Deep Eutectic Solvents (DESs) | Sustainable, biodegradable, low cost | Room temperature | Excellent results for a wide range of substrates with high isolated yields in allylic alkylations. | rsc.org |

| Solvent-Free | Eliminates solvent waste, high reaction concentration | Often room temperature or gentle heating | Very fast, simple one-step procedure for α-aminonitriles with high yields. | organic-chemistry.org |

| Microwave/Ethanol | Rapid heating, reduced reaction times, green solvent | Microwave irradiation | Good to excellent yields for substituted quinolines using a recyclable catalyst. | mdpi.com |

Waste Minimization and Atom Economy Considerations

The principles of waste minimization and atom economy are fundamental to designing sustainable synthetic routes. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry.

The primary route to this compound is the direct reductive amination of 2-ethylaniline and furfural. wikipedia.org This reaction is inherently atom-economical, as the theoretical atom economy approaches 100%, with water being the only byproduct.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of this compound:

Reactants: 2-ethylaniline (C₈H₁₁N, MW: 121.18 g/mol ) + Furfural (C₅H₄O₂, MW: 96.08 g/mol ) + Reducing Agent (e.g., H₂, MW: 2.02 g/mol )

Product: this compound (C₁₃H₁₅NO, MW: 201.27 g/mol )

Byproduct: Water (H₂O, MW: 18.02 g/mol )

The calculation shows that a significant portion of the reactant atoms are incorporated into the final product, minimizing waste at the source.

Beyond atom economy, waste minimization involves the reduction of auxiliary substances and the reuse of catalysts and solvents. researchgate.net For instance, in related etherification reactions, phase-transfer catalysts have been employed in tri-phasic systems where the catalyst-rich phase can be recovered and reused multiple times without significant loss of activity. researchgate.net Similarly, heterogeneous catalysts, such as palladium on carbon (Pd/C) or recyclable iron-based Lewis catalysts, are favored in modern reductive aminations because they can be easily filtered off and reused, reducing process waste and cost. researchgate.netjocpr.com

Table 2: Atom Economy of Direct Reductive Amination

| Reactant 1 | Reactant 2 | Product | Byproduct | Theoretical Atom Economy |

|---|---|---|---|---|

| 2-ethylaniline | Furfural | This compound | Water | ~91.7% (excluding reducing agent) |

Multicomponent Reaction (MCR) Strategies for Complex Structural Elaboration

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a one-pot reaction to form a complex product that incorporates substantial portions of all starting materials. tubitak.gov.trnih.gov This approach offers high efficiency, atom economy, and allows for the rapid generation of molecular diversity. researchgate.netnih.gov MCRs are particularly valuable for creating structurally elaborate analogs of this compound.

While a specific MCR for the direct synthesis of this compound is not prominently documented, various MCRs utilize similar building blocks (anilines, aldehydes, and furan derivatives) to construct complex heterocyclic systems. tubitak.gov.trnih.gov For example, a three-component reaction between an aniline, an aldehyde, and a β-ketoester can lead to the formation of highly functionalized heterocyclic compounds. nih.gov

One relevant strategy is the Ugi four-component reaction (Ugi-4CR). A study demonstrates the synthesis of an ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate via a Ugi-4CR between formaldehyde, furfurylamine (B118560), acrylic acid, and an isocyanide. researchgate.net By substituting the reactants, one could envision a similar reaction involving 2-ethylaniline, furfural, a suitable acid, and an isocyanide to generate a complex peptide-like analog containing the this compound scaffold in a single, highly convergent step.

The development of such MCRs provides a direct and efficient pathway to libraries of complex molecules for applications in medicinal chemistry and materials science, starting from simple and readily available precursors like 2-ethylaniline and furfural. tubitak.gov.trnih.gov

Table 3: Illustrative Multicomponent Reaction for Structural Elaboration

| Reaction Type | Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 | Component 4 | Potential Product Core |

|---|---|---|---|---|---|

| Ugi-type Reaction | 2-ethylaniline | Furfural | Carboxylic Acid (e.g., Acetic Acid) | Isocyanide (e.g., tert-Butyl isocyanide) | α-acylamino amide derivative of this compound |

| Mannich-type Reaction | 2-ethylaniline | Furfural | Enolizable Ketone (e.g., Acetone) | N/A | β-amino carbonyl compound containing the target scaffold |

Reaction Mechanisms and Kinetic Studies of 2 Ethyl N Furan 2 Ylmethyl Aniline Synthesis and Transformations

Detailed Mechanistic Elucidation of Reductive Amination

Intermediates Identification and Stability (e.g., imine, carbinolamine)

The reductive amination process commences with the nucleophilic attack of the amino group of 2-ethylaniline (B167055) on the carbonyl carbon of furfural (B47365). This initial step leads to the formation of a hemiaminal, also known as a carbinolamine intermediate. This intermediate is generally unstable and readily undergoes dehydration to form a more stable Schiff base, specifically an N-(furan-2-ylmethylene)-2-ethylaniline imine. researchgate.netrsc.orgnih.gov The formation of this imine is a crucial step in the reaction sequence. The stability of the imine is influenced by the electronic properties of both the furan (B31954) and aniline (B41778) rings. The final step involves the reduction of the C=N double bond of the imine to yield the target molecule, 2-ethyl-N-(furan-2-ylmethyl)aniline. Time-dependent reaction profiles in related systems suggest that Schiff base intermediates can be detectable, providing indirect evidence for their formation and transient stability. rsc.org

Rate-Determining Steps and Activation Energy Analysis

Role of Electronic and Steric Effects in Reactivity

The reactivity of 2-ethylaniline in the reductive amination with furfural is governed by both electronic and steric effects. The ethyl group at the ortho-position of the aniline ring introduces steric hindrance, which can influence the rate of the initial nucleophilic attack on the furfural carbonyl group. This steric bulk may slightly decrease the reaction rate compared to aniline itself.

Mechanistic Studies of Derivatization Reactions

The synthesized this compound possesses multiple reactive sites, including the furan ring, the aniline ring, and the secondary amine nitrogen, making it a versatile precursor for further chemical transformations.

Investigation of Regioselectivity and Stereoselectivity

The derivatization of this compound can proceed through various pathways, with regioselectivity being a key consideration. Electrophilic aromatic substitution on the aniline ring is expected to be directed by the activating ethyl and amino-alkyl groups, likely favoring substitution at the para-position relative to the amino group. The furan ring is also susceptible to electrophilic attack, typically at the C5 position.

In reactions involving the furan moiety, such as Diels-Alder reactions, the stereoselectivity would be influenced by the approach of the dienophile, which could be affected by the bulky N-substituent. For reactions directly involving the chiral center that could be created upon reduction of the furan ring, the existing stereochemistry would direct the outcome of subsequent transformations. For instance, the conjugate addition of nucleophiles to furanone derivatives, which can be formed from furans, often proceeds with high stereoselectivity. nih.gov

Role of Catalyst-Substrate Interactions

Catalysis plays a pivotal role in directing the outcome of derivatization reactions of this compound. The interaction between the catalyst and the substrate can influence both the rate and the selectivity of the transformation. For instance, in reactions involving the furan ring, Lewis or Brønsted acids can be employed to activate the ring towards nucleophilic attack. The coordination of the catalyst to the furan's oxygen atom can polarize the system and facilitate reactions.

In catalytic hydrogenations, the choice of metal and support can determine whether the furan ring, the aniline ring, or both are reduced. For example, Raney® Ni has been shown to be effective for the switchable reductive amination of furfuryl alcohol, where the presence or absence of H2 can direct the reaction towards either furfurylamine (B118560) or tetrahydrofurfurylamine, highlighting the critical role of the catalyst system. rsc.org The steric and electronic properties of the this compound molecule will influence how it binds to the active sites of a catalyst, thereby affecting the regioselectivity and stereoselectivity of the catalyzed reaction.

Advanced Spectroscopic Characterization of 2 Ethyl N Furan 2 Ylmethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about molecular connectivity, spatial arrangements, and dynamic processes.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of a molecule. The chemical shifts (δ) indicate the electronic environment of each nucleus, while spin-spin coupling patterns in ¹H NMR reveal the connectivity between adjacent, non-equivalent protons.

For 2-ethyl-N-(furan-2-ylmethyl)aniline, the ¹H NMR spectrum is expected to show distinct signals for the ethyl, aniline (B41778), methylene (B1212753) bridge, and furan (B31954) protons. The aromatic region would be complex due to the ortho-substitution on the aniline ring. The ¹³C NMR spectrum provides complementary information, with a unique signal for each carbon atom in a different electronic environment.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Ethyl CH₃ | ~1.2 | Triplet (t) | Coupled to the adjacent CH₂ group. |

| Ethyl CH₂ | ~2.6 | Quartet (q) | Coupled to the adjacent CH₃ group. |

| NH | ~4.0-5.0 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent. |

| Methylene CH₂ | ~4.3 | Singlet (s) or Doublet (d) | May show coupling to the NH proton. |

| Furan H3, H4 | ~6.2-6.4 | Multiplet (m) | Characteristic signals for the furan ring. rsc.org |

| Furan H5 | ~7.3 | Multiplet (m) | The proton adjacent to the oxygen atom. rsc.org |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ethyl CH₃ | ~14-18 | Aliphatic carbon signal. |

| Ethyl CH₂ | ~23-27 | Aliphatic carbon signal. |

| Methylene CH₂ | ~40-45 | Carbon linking the furan and amine groups. rsc.org |

| Furan C3, C4 | ~106-111 | Furan ring carbons. rsc.org |

| Aniline Ar-C | ~113-130 | Unsubstituted aromatic carbons. |

| Furan C5 | ~141 | Furan carbon adjacent to oxygen. rsc.org |

| Aniline Ar-C (Substituted) | ~135-152 | Carbons attached to the ethyl group and nitrogen. |

Two-dimensional NMR techniques are powerful for resolving complex spectra and providing insights into through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would unambiguously assign each proton to its corresponding carbon in the ethyl, methylene, furan, and aniline moieties, confirming the structural connectivity proposed from 1D NMR. For instance, it would show a cross-peak connecting the methylene protons at ~4.3 ppm to the methylene carbon at ~40-45 ppm. rsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule. In this compound, key NOESY correlations would be expected between:

The methylene bridge protons and the H3 proton of the furan ring.

The methylene bridge protons and the protons on the aniline ring, particularly the proton at the C6 position.

The NH proton and both the methylene bridge protons and the protons on the aniline ring.

The ethyl group protons and the protons on the aniline ring at the C3 position.

The presence and intensity of these cross-peaks would help to define the rotational conformation around the N-C(aryl) and N-CH₂(furan) bonds. researchgate.net

Molecules are not static; they undergo various dynamic processes, such as bond rotation and atomic inversion, often at rates that affect the appearance of NMR spectra. Variable Temperature (VT) NMR is a technique used to study these dynamics by recording spectra at different temperatures. ox.ac.uk

For this compound, several dynamic processes could be investigated:

Rotation around the C(aryl)-N bond: Rotation around the bond connecting the aniline ring to the nitrogen atom may be hindered due to steric interactions. At low temperatures, this rotation could become slow enough on the NMR timescale to result in separate signals for aromatic protons or carbons that would be equivalent with fast rotation. Increasing the temperature would cause these signals to broaden and eventually coalesce into a single averaged signal. rit.edu

Nitrogen Inversion: The nitrogen atom undergoes rapid inversion at room temperature. While typically too fast to be observed by standard NMR, in sterically hindered or specific electronic systems, this process can be slowed at low temperatures. However, for many anilines, the barrier to inversion is quite low. acs.org

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to calculate the energy barriers (Gibbs free energy, ΔG‡) for these conformational changes using the Eyring equation. rit.edu Such studies provide a quantitative understanding of the molecule's flexibility and conformational preferences.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups, as each group has characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a fingerprint of the molecule's functional groups. researchgate.netresearchgate.net

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3350 - 3450 | A single, sharp to moderately broad peak characteristic of a secondary amine. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | Multiple weak to sharp bands from both aniline and furan rings. globalresearchonline.net |

| Aliphatic C-H Stretch | 2850 - 2970 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |

| C=C Aromatic Stretch | 1580 - 1620 | Strong bands from the aniline ring. |

| C=C Furan Stretch | 1500 - 1590 | Stretching vibrations within the furan ring. researchgate.net |

| N-H Bend | 1500 - 1550 | In-plane bending vibration. |

| C-N Stretch (Aryl-N) | 1250 - 1350 | Stretching of the bond between the aniline ring and nitrogen. nih.gov |

| =C-O-C Stretch (Furan) | 1020 - 1250 | Asymmetric and symmetric stretching of the ether linkage in the furan ring. researchgate.netesisresearch.org |

These bands collectively confirm the presence of the secondary amine, the ethyl group, and the substituted furan and aniline rings. rsc.org

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. While FT-IR is more sensitive to polar bonds (like C=O or N-H), Raman is particularly effective for non-polar, symmetric bonds, such as the C=C bonds in aromatic rings. scirp.org

Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Typically strong in the Raman spectrum. ias.ac.in |

| Aliphatic C-H Stretch | 2850 - 2970 | Symmetric and asymmetric stretches of the ethyl group. |

| Ring Breathing (Aniline) | ~990 - 1030 | A strong, sharp band characteristic of the benzene (B151609) ring. scirp.orgresearchgate.net |

| Ring Breathing (Furan) | ~1000 - 1020 | Symmetric breathing mode of the furan ring. researchgate.netchemicalpapers.com |

| C=C Ring Stretches | 1580 - 1620 | Often very strong bands for both aromatic systems. |

The combined use of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for a confident identification of its structural features. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from the aniline and furan chromophores.

Characterization of Electronic Transitions (π→π, n→π)**

The electronic spectrum of this compound is dominated by transitions involving π and n (non-bonding) electrons associated with the aromatic rings and the heteroatoms (nitrogen and oxygen).

π→π Transitions:* These are typically high-intensity absorptions and occur due to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the phenyl and furan rings. The conjugated system formed by the aromatic rings influences the energy of these transitions. For similar aromatic amines and furan derivatives, these transitions are often observed in the range of 200-300 nm. researchgate.net The presence of the ethyl group on the aniline ring can cause a small shift in the absorption maximum compared to the unsubstituted aniline.

n→π Transitions:* These transitions involve the excitation of a non-bonding electron from the nitrogen of the amine group or the oxygen of the furan ring to a π* antibonding orbital of the aromatic ring. researchgate.netekb.eg These transitions are typically of lower intensity compared to π→π* transitions and appear at longer wavelengths. researchgate.net For aniline derivatives, the n→π* transition of the non-bonding electrons of the nitrogen atom is a key feature. researchgate.net

Studies on structurally related molecules, such as 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline, have utilized theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) to analyze and assign these electronic transitions. researchgate.net Such analyses help in precisely identifying the orbitals involved in each absorption band.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

Bathochromic Shift (Red Shift): In polar solvents, molecules with polar chromophores often exhibit a shift of the absorption maximum to longer wavelengths (a red shift). This is particularly true for π→π* transitions. For instance, in polar solvents like ethanol (B145695) or dimethylformamide (DMF), the excited state, which is often more polar than the ground state, is stabilized to a greater extent, thus lowering the energy gap for the transition. biointerfaceresearch.comsciencepublishinggroup.com Studies on similar N-furfurylaniline derivatives have shown that solvent polarity and hydrogen bonding capabilities play a crucial role in the observed spectral shifts. researchgate.net

Hypsochromic Shift (Blue Shift): Conversely, n→π* transitions often show a hypsochromic shift (a shift to shorter wavelengths) in polar, protic solvents. This is because the non-bonding electrons in the ground state can form hydrogen bonds with the solvent, which lowers the energy of the ground state more than the excited state, thereby increasing the transition energy. sciencepublishinggroup.com

The effect of different solvents on the absorption maxima (λmax) can be systematically studied to understand the nature of the electronic transitions and the solute-solvent interactions. ekb.egbiointerfaceresearch.comscirp.org

Table 1: Expected Solvent Effects on the UV-Vis Spectrum of this compound

| Solvent | Polarity | Expected Shift for π→π | Expected Shift for n→π | Rationale |

| Hexane | Non-polar | Reference | Reference | Minimal solute-solvent interaction. sciencepublishinggroup.com |

| Acetonitrile (B52724) | Polar Aprotic | Bathochromic (Red) | Slight Bathochromic | Stabilization of the polar excited state. sciencepublishinggroup.com |

| Ethanol | Polar Protic | Bathochromic (Red) | Hypsochromic (Blue) | Hydrogen bonding with the N and O atoms stabilizes the ground state for the n→π* transition. sciencepublishinggroup.comresearchgate.net |

| Water | Highly Polar Protic | Significant Bathochromic | Significant Hypsochromic | Strong hydrogen bonding and high polarity lead to pronounced shifts. sciencepublishinggroup.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For this compound (Molecular Weight: 201.26 g/mol ) bldpharm.com, the fragmentation is dictated by the stability of the resulting ions and neutral fragments.

The molecular ion peak ([M]+•) is expected at m/z 201. As an amine, this molecule contains an odd number of nitrogen atoms, and therefore its molecular ion will have an odd mass number, consistent with the nitrogen rule. libretexts.org

Key fragmentation pathways would include:

Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom is common.

Loss of the ethyl group's terminal methyl radical (•CH₃) from the aniline moiety to form a stable ion at m/z 186.

Cleavage of the entire ethyl group (•CH₂CH₃) would result in a fragment at m/z 172.

Benzylic Cleavage: The bond between the methylene group and the furan ring is a benzylic-type position, making its cleavage favorable. However, the most likely fragmentation is the cleavage of the bond between the nitrogen and the benzylic carbon. This would lead to the formation of the highly stable furfuryl cation at m/z 81 or a tropylium-like ion if rearrangement occurs. The other fragment would be the 2-ethylaniline (B167055) radical cation at m/z 121.

Fragmentation of the Furan Ring: The furan ring itself can undergo fragmentation. The mass spectrum of 2-ethylfuran (B109080) shows characteristic fragments that could also appear in the spectrum of the target molecule. nist.govnist.gov

McLafferty Rearrangement: This rearrangement is possible in molecules containing a carbonyl group and a γ-hydrogen, which is not directly applicable here but is a common fragmentation mechanism in related structures. miamioh.edu

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments to four or more decimal places, which confirms the elemental composition of each ion. docbrown.info

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 201 | Molecular Ion | [C₁₃H₁₅NO]+• | Ionization of the parent molecule |

| 186 | [M - CH₃]+ | [C₁₂H₁₂NO]+ | α-cleavage, loss of a methyl radical from the ethyl group |

| 121 | [2-ethylaniline]+• | [C₈H₁₁N]+• | Cleavage of the N-CH₂ bond |

| 93 | [M - furfuryl group - H]+ | [C₆H₅N]+ | Complex rearrangement and fragmentation |

| 81 | [Furfuryl cation]+ | [C₅H₅O]+ | Cleavage of the N-CH₂ bond |

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic derivatives or reaction intermediates)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or radical ions. uni-frankfurt.deresearchgate.net For a diamagnetic molecule like this compound, ESR spectroscopy would be used to study its paramagnetic derivatives or transient intermediates formed during chemical reactions or through processes like radiolysis or photolysis. taylorfrancis.com

Radical Cations: The radical cation of this compound could be generated, for example, by chemical or electrochemical oxidation. ESR studies on radical cations of furan and its derivatives, like 2-methylfuran, have been successfully conducted in low-temperature matrices. researchgate.netibm.com The resulting ESR spectrum would provide information on the distribution of the unpaired electron's spin density across the molecule, which is reflected in the hyperfine coupling constants from interactions with magnetic nuclei (¹H and ¹⁴N). This can reveal which part of the molecule, the aniline or the furan ring, is more susceptible to oxidation.

Reaction Intermediates: If the molecule is involved in a reaction that proceeds through a radical mechanism, ESR, often in conjunction with spin trapping techniques, can be used to detect and identify the transient radical intermediates. taylorfrancis.com A spin trap is a molecule that reacts with an unstable radical to form a more stable radical adduct that can be readily observed by ESR.

The g-factor and hyperfine splitting patterns in the ESR spectrum are characteristic of the radical's structure and electronic environment, making ESR a powerful tool for mechanistic studies. taylorfrancis.com

Comparative Analysis of Experimental and Computationally Predicted Spectroscopic Data

In modern chemical analysis, computational methods, particularly Density Functional Theory (DFT), are frequently used to predict and interpret spectroscopic data. This comparative approach provides a deeper understanding of the molecule's properties.

Predicting Spectra: For this compound, the geometric structure can be optimized, and vibrational frequencies (IR spectrum) can be calculated using DFT methods, for example, with the B3LYP functional and a basis set like 6-311++G(d,p). researchgate.netphyschemres.org The calculated vibrational frequencies are often scaled by a factor to improve agreement with experimental data.

UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. researchgate.net These calculations can be performed for the molecule in the gas phase and in different solvents using solvent models like the Polarizable Continuum Model (PCM). This allows for a direct comparison with experimental spectra and aids in the assignment of absorption bands to specific electronic transitions (e.g., HOMO→LUMO). physchemres.org

Correlation and Validation: A strong correlation between the experimental and computationally predicted spectra validates both the experimental assignments and the computational model used. For instance, studies on similar complex molecules have shown excellent agreement between experimental and DFT-calculated IR and UV-Vis data. researchgate.netphyschemres.org Discrepancies can point to specific molecular interactions or conformational effects not fully captured by the computational model. This integrated approach is invaluable for a comprehensive spectroscopic characterization.

Theoretical and Computational Chemistry of 2 Ethyl N Furan 2 Ylmethyl Aniline

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and reactivity of a compound at the atomic level. For a molecule like 2-ethyl-N-(furan-2-ylmethyl)aniline, a combination of ab initio (Hartree-Fock) and Density Functional Theory (DFT) methods would be utilized to provide a comprehensive electronic and geometric description.

Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation for a multi-electron system in an approximate way. It treats each electron as moving in the average field of all other electrons, neglecting instantaneous electron-electron correlation. While computationally less intensive than more advanced methods, HF often serves as a starting point for more accurate calculations and provides a good qualitative description of the electronic structure.

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. researchgate.net Instead of the complex many-electron wavefunction, DFT focuses on the electron density to calculate the system's energy. The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. DFT methods have proven to be highly effective for predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules. nih.gov

For this compound, both HF and DFT calculations would be performed. The results from the HF method would provide a baseline, while DFT would yield more accurate, quantitative predictions that better account for electron correlation effects.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. For a molecule containing C, H, N, and O atoms, Pople-style basis sets are commonly used. A typical choice would be 6-311++G(d,p) . researchgate.netresearchgate.net

6-311G: Indicates a triple-zeta valence basis set, providing a high level of flexibility for valence electrons.

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and non-covalent interactions.

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Functionals: The choice of the exchange-correlation functional is paramount in DFT. The B3LYP functional is one of the most widely used hybrid functionals, combining the strengths of HF theory with local and gradient-corrected density functionals. researchgate.netresearchgate.net

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation functionals. It has a long track record of providing reliable results for the geometry and electronic properties of organic molecules. researchgate.net

Therefore, a robust computational study of this compound would likely be performed at the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry Optimization and Conformational Landscapes

Before any properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. This process is called geometry optimization. Starting from an initial guess of the molecular structure, the calculation algorithm systematically adjusts the positions of the atoms to find the arrangement that corresponds to a minimum on the potential energy surface. researchgate.net

For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-N, C-C bonds), multiple local energy minima, known as conformers, may exist. A full conformational analysis would involve systematically rotating these bonds and performing a geometry optimization for each starting structure to identify the global minimum energy conformer, which is the most stable arrangement of the molecule. This analysis is crucial as the molecular conformation can significantly influence its electronic properties and reactivity. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would then be determined.

Below is an illustrative table of selected optimized geometrical parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.

| Parameter | Atoms Involved | Illustrative Calculated Value |

|---|---|---|

| Bond Length (Å) | C(aniline)-N | 1.405 |

| Bond Length (Å) | N-CH₂(methylene) | 1.458 |

| Bond Length (Å) | CH₂(methylene)-C(furan) | 1.510 |

| Bond Angle (°) | C(aniline)-N-CH₂(methylene) | 118.5 |

| Bond Angle (°) | N-CH₂-C(furan) | 112.0 |

| Dihedral Angle (°) | C-C-N-C | -125.0 |

Note: The values in this table are illustrative and based on typical results for similar molecular structures. They are not the result of a specific calculation on this compound.

Electronic Structure and Chemical Reactivity Descriptors

Once the optimized geometry is obtained, a wide range of electronic properties that describe the molecule's reactivity and behavior can be calculated.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be primarily localized on the electron-rich aniline (B41778) ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed across the aromatic systems.

| Parameter | Illustrative Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.45 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.20 |

Note: The values in this table are hypothetical and provided for illustrative purposes, based on typical values for substituted anilines.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. researchgate.net

Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For the target molecule, these regions would be expected around the furan's oxygen atom and the nitrogen atom.

Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine and aromatic rings.

Green: Regions of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, complementing the information obtained from FMO analysis. It helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological receptors.

Based on a comprehensive search of available scientific literature, detailed theoretical and computational studies specifically focused on the compound This compound are not presently available. While computational methods such as Natural Bond Orbital (NBO) analysis, Density Functional Theory (DFT) for reactivity indices, and predictions of spectroscopic properties (Vibrational, UV-Vis, NMR) are well-established techniques, their application to this particular molecule has not been reported in the accessible literature.

Consequently, it is not possible to provide the specific data and detailed research findings for the requested article sections, including:

Computational Mechanistic Studies:No computational studies detailing the reaction mechanisms involving this compound were found.

To fulfill the user's request, published, peer-reviewed data from computational chemistry studies on the exact compound "this compound" would be required. Without such source material, generating the specified article with the necessary data tables and detailed findings is not feasible.

Lack of Publicly Available Research Hinders Comprehensive Theoretical Analysis of this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite its potential relevance in various chemical research domains, detailed studies focusing on its intrinsic molecular properties and reactivity through computational methods are not publicly available at this time. Consequently, a comprehensive article on its theoretical and computational chemistry, as per the specified detailed outline, cannot be generated.

The requested sections for the article—5.5.1. Reaction Pathway Exploration and Transition State Characterization, 5.5.2. Catalyst-Substrate Interaction Modeling, and 5.6. Molecular Interaction Studies with Non-Biological Targets—require specific and in-depth computational research data that has not been published in the accessible scientific domain.

While computational studies exist for structurally related compounds, such as other aniline derivatives or molecules containing a furan (B31954) moiety, this information cannot be extrapolated to this compound. The unique combination of the 2-ethylaniline (B167055) and the N-(furan-2-ylmethyl) substituent creates a distinct electronic and steric environment that would significantly influence its chemical behavior. Therefore, any attempt to use data from analogous compounds would be scientifically inaccurate and speculative.

The absence of dedicated research on this specific compound means that key theoretical data, such as optimized molecular geometry, vibrational frequencies, frontier molecular orbital analysis, and potential energy surfaces for various reactions, remains uncharacterized. Similarly, there is no available information on the modeling of its interactions with catalysts or its behavior on different material surfaces.

This lack of specific research highlights a potential area for future investigation within the field of computational chemistry. Such studies would be invaluable for understanding the fundamental properties of this molecule and could pave the way for its potential applications. Until such research is conducted and published, a detailed and scientifically rigorous article on the theoretical and computational chemistry of this compound cannot be written.

Functional Derivatives and Non Biological Applications

Structure-Activity/Property Relationships (SAR/SPR) in Non-Biological Systems

No dedicated studies on the structure-activity or structure-property relationships of 2-ethyl-N-(furan-2-ylmethyl)aniline in non-biological contexts were found. The general principles of substituent effects are well-established in chemistry; however, their specific impact on this particular molecule has not been experimentally detailed.

Impact of Substituent Effects on Chemical Reactivity and Physical Properties

There is no specific research available that details the impact of the ethyl and furan-2-ylmethyl substituents on the chemical reactivity and physical properties of the aniline (B41778) core in this compound. Such studies would typically involve comparing its properties to a series of related N-substituted anilines, but this work has not been published.

Exploration of Bioisosteric Analogues (e.g., sulfonimidamides from anilines)

A search for research on the exploration of bioisosteric analogues of this compound, such as the corresponding sulfonimidamides, yielded no results. The synthesis and characterization of such analogues have not been described in the context of non-biological applications.

Applications in Catalysis

While aniline and furan (B31954) derivatives are known to act as ligands in coordination chemistry, there is no specific evidence of this compound being developed or used in catalytic applications.

Development of this compound as a Ligand for Metal Complexes (e.g., VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes)

No published studies were found describing the synthesis, characterization, or development of metal complexes using this compound as a ligand. Research on ligands for the specified metal ions—VO(II), Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)—is extensive, but none of the reviewed literature includes this specific compound. bldpharm.comsysrevpharm.orgnih.gov

Catalytic Activity of Metal-Ligand Complexes in Organic Transformations

As there are no reports of metal-ligand complexes being formed from this compound, it follows that no studies on their catalytic activity in organic transformations exist. Research into the catalytic activities of related Schiff base complexes is common, but this cannot be extrapolated to the title compound without specific experimental data. researchgate.netmdpi.com

Material Science Applications

A thorough search of material science literature and databases revealed no instances of this compound being utilized or investigated as a component in polymers, coatings, electronic materials, or any other application within this field. cas.orgpwr.edu.pl

Polymer Chemistry: Monomers for Novel Biopolymers and Functional Polymeric Materials

The furan moiety within this compound makes it a candidate as a monomer for the synthesis of novel biopolymers and functional polymeric materials. Furan-based polymers are of significant interest as they can be derived from renewable biomass resources, offering a more sustainable alternative to petroleum-based plastics.

Furfural (B47365), a primary derivative of biomass, can be converted into various monomers for polymer production. For instance, 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF) are key bio-based monomers used in the synthesis of high-performance bioplastics. These monomers can undergo polymerization to form polyesters and other polymers with desirable properties. The incorporation of furan units into polymer backbones has been shown to enhance thermal stability and gas barrier properties.

While direct polymerization studies of this compound are not extensively documented, its structure suggests potential for incorporation into polymer chains. The secondary amine group could react with other monomers, such as epoxides or isocyanates, to form polyurethanes or other thermosetting polymers. Furthermore, the furan ring itself can participate in polymerization reactions.

Research into related furan-based monomers provides insight into the potential of this compound. For example, a study on a furfural-based bifuran diester demonstrated its use as a comonomer to produce bioplastics with enhanced glass transition temperatures and significant UV absorbance. researchgate.net These copolyesters were found to be highly transparent films with very low ultraviolet light transmission, indicating their potential for UV-blocking applications. researchgate.net

| Monomer Type | Polymer Class | Potential Properties | Reference |

| Furfural-based bifuran diester | Copolyesters | Enhanced glass transition temperature, UV absorbance, low UV light transmission | researchgate.net |

| 2,5-Furandicarboxylic acid (FDCA) | Polyesters | High-performance bioplastic | |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Polyesters | High-performance bioplastic |

Development of Coatings and Resins

The structural features of this compound also suggest its utility in the formulation of advanced coatings and resins. Furan-based resins are known for their excellent thermal resistance, chemical stability, and adhesive properties.

Furan resins are typically produced through the polymerization of furfuryl alcohol, often in the presence of an acid catalyst. The resulting thermosetting polymers form a highly cross-linked and robust network. The incorporation of an aniline derivative like this compound could modify the properties of these resins. The ethyl group on the aniline ring could influence the flexibility and solubility of the resulting polymer, while the nitrogen atom could enhance adhesion to various substrates.

A study on lignin-based furan resins revealed a complex cross-linked structure formed between lignin (B12514952) fragments and poly(furfuryl alcohol) chains. researchgate.net This indicates the potential for this compound to be integrated into such resin systems, potentially acting as a reactive diluent or a co-monomer to tailor the final properties of the coating. The resulting resins could find applications as binders, composites, and protective coatings in demanding environments.

| Resin Component | Potential Role in Coating/Resin | Anticipated Property Modification |

| This compound | Co-monomer, Reactive Diluent | Improved flexibility, enhanced adhesion |

| Lignin | Bio-based component | Cross-linking with furan moieties |

| Furfuryl alcohol | Primary monomer | Forms thermosetting polymer network |

Photophysical Material Development (e.g., UV filtration properties)

The aromatic nature of both the furan and aniline rings in this compound suggests potential for applications in photophysical materials, particularly those requiring UV filtration. Aromatic compounds are known to absorb ultraviolet radiation, and the specific absorption characteristics are dictated by the electronic structure of the molecule.

Research on copolyesters containing bifuran units has shown that these materials can exhibit significant UV absorbance, leading to films with very low UV light transmission. researchgate.net This property is highly desirable for applications such as UV-protective coatings, packaging materials, and optical filters. The electronic conjugation between the furan and aniline rings in this compound could lead to strong absorption in the UV region of the electromagnetic spectrum.

| Furan-Containing Material | Photophysical Property | Potential Application | Reference |

| Copolyesters with bifuran units | Significant UV absorbance, low UV light transmission | UV-protective coatings, packaging | researchgate.net |

| Furan-based Schiff base derivatives | Tunable electronic properties | Photophysical materials | researchgate.net |

Supramolecular Chemistry and Self-Assembly of N-Furan-2-ylmethylanilines

The field of supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of well-ordered, functional assemblies. The structure of N-furan-2-ylmethylanilines, including this compound, contains several features that can drive self-assembly processes.

These features include the potential for hydrogen bonding via the N-H group, π-π stacking interactions between the aromatic furan and aniline rings, and van der Waals forces. The interplay of these non-covalent interactions can lead to the formation of various supramolecular architectures, such as sheets, fibers, or more complex three-dimensional networks.

For example, the study of furan-substituted perylene (B46583) diimides has demonstrated the ability to control the self-assembly into different nano- and micro-structures, such as spheres and rods, by varying the solvent. nih.gov These organized structures exhibited interesting optical waveguide properties, highlighting the potential of self-assembled furan-containing molecules in photonic applications. nih.gov While this research focuses on a different class of furan derivatives, the principles of controlling self-assembly through molecular design are broadly applicable.

The specific substitution pattern on the aniline ring, such as the ethyl group in this compound, can be expected to play a significant role in directing the self-assembly process by influencing the steric hindrance and the balance of intermolecular forces.

| Molecular Feature | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

| N-H group | Hydrogen Bonding | Sheets, Fibers |

| Furan and Aniline Rings | π-π Stacking | Ordered Stacks, Columns |

| Alkyl Substituents | Van der Waals Forces | Modulates packing and morphology |

Environmental Chemistry of 2 Ethyl N Furan 2 Ylmethyl Aniline

Investigation of Degradation Pathways and Mechanisms

The degradation of 2-ethyl-N-(furan-2-ylmethyl)aniline in the environment is expected to proceed through several pathways, including biodegradation, photodegradation, and chemical transformation. The molecule's structure suggests multiple points of enzymatic or chemical attack.

Biodegradation: Microbial degradation is a primary mechanism for the breakdown of organic compounds in soil and water. For this compound, biodegradation would likely target the aniline (B41778) ring, the furan (B31954) ring, and the N-alkyl linkage.

Aniline Moiety Degradation: Substituted anilines are known to be biodegradable by various microorganisms, such as Bacillus and Delftia species. researchgate.netnih.gov A common pathway involves the oxidative deamination of the aniline to form a catechol intermediate. nih.gov This is followed by aromatic ring cleavage, leading to the formation of smaller, more readily metabolized organic acids, and ultimately, mineralization to carbon dioxide and water. nih.gov The ethyl group on the aniline ring may influence the rate of degradation, as substituents on the aniline ring are known to affect microbial metabolism. acs.org

Furan Moiety Degradation: Furan derivatives can also be subject to microbial degradation. nih.gov The furan ring can be hydroxylated and subsequently undergo ring cleavage. The specific pathway will depend on the microbial species present and the environmental conditions. Furan itself is considered a readily biodegradable compound in some contexts. stonybrook.edu

N-alkylation Linkage Cleavage: The bond between the nitrogen of the aniline and the methylene (B1212753) group of the furfuryl substituent is another potential site for microbial attack. N-dealkylation is a common metabolic reaction that would separate the molecule into 2-ethylaniline (B167055) and furfurylamine (B118560) (or its derivatives), which would then be degraded individually.

Acylation: In some instances, aniline derivatives can undergo acylation in the environment to form compounds like formanilide (B94145) or acetanilide. nih.govacs.org This represents a transformation rather than a complete degradation and can alter the toxicity and persistence of the original compound.

Photodegradation: In the atmosphere and in sunlit surface waters, photodegradation can be a significant degradation pathway.

Atmospheric Degradation: Furan and its derivatives are known to react with hydroxyl radicals (OH) in the atmosphere. acs.orgepa.gov This reaction initiates the oxidation and breakdown of the furan ring. Similarly, the aniline ring can also be oxidized by atmospheric radicals. The high vapor pressure of some furan derivatives suggests that volatilization could lead to atmospheric transport and subsequent photodegradation. taylorfrancis.com

Hypothetical Degradation Products: Based on the degradation pathways of related compounds, a number of potential transformation products of this compound can be hypothesized.

| Initial Compound | Potential Degradation Pathway | Hypothetical Intermediate Products | Potential Final Products |

| This compound | Biodegradation (N-dealkylation) | 2-ethylaniline, Furfurylamine | CO2, H2O, NH3 |

| This compound | Biodegradation (Aniline ring oxidation) | 2-ethyl-catechol derivatives | CO2, H2O |

| This compound | Biodegradation (Furan ring oxidation) | Furoic acid derivatives | CO2, H2O |

| This compound | Biodegradation (Acylation) | N-(2-ethylphenyl)-N-(furan-2-ylmethyl)acetamide | Further degradation products |

| This compound | Photodegradation | Oxidized ring-opened products | CO2, H2O, NOx |

Environmental Fate and Transport Studies (e.g., in water or soil matrices)

The movement and persistence of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between air, water, soil, and biota.

Sorption in Soil and Sediment: The behavior of this compound in soil and sediment is largely influenced by sorption processes.

Aniline Moiety Sorption: Substituted anilines are known to bind to soil particles. acs.org This sorption can occur through two primary mechanisms: an initial, rapid ion exchange process involving the protonated amine group, and a slower, stronger covalent bonding with organic matter, particularly quinone moieties within humic substances. nih.gov The extent of this binding is influenced by soil pH and organic matter content. nih.gov

Transport in Water: Once in an aquatic system, the fate of this compound is determined by a combination of degradation, sorption to suspended solids and sediment, and potential volatilization.

Solubility and Leaching: The solubility of aniline derivatives in water can be significant, which may lead to their leaching from soil into groundwater. uotechnology.edu.iq However, the hydrophobic nature of the ethyl and furfuryl groups in this compound may limit its water solubility compared to unsubstituted aniline.

Volatilization: Furan and some of its derivatives are volatile, meaning they can readily partition from water to the atmosphere. taylorfrancis.com The volatility of this compound itself is unknown but could be a relevant transport pathway from surface waters.

Bioaccumulation: The potential for a chemical to accumulate in living organisms is a significant environmental concern.

Lipophilicity: The tendency of a compound to bioaccumulate is often correlated with its lipophilicity (fat-loving nature), indicated by a high Kow value. Furan derivatives can bioaccumulate, with the potential for biomagnification in food chains. numberanalytics.com Given the lipophilic character of both the aniline and furan components, this compound may have a potential for bioaccumulation in aquatic and terrestrial organisms.

Estimated Environmental Properties: The following table provides estimated environmental properties for this compound based on the behavior of analogous compounds. These are not experimentally determined values and should be considered as indicative.

| Property | Estimated Behavior for this compound | Basis for Estimation |

| Soil Sorption Coefficient (Koc) | Moderate to High | Substituted anilines exhibit strong sorption to soil organic matter. acs.orgnih.govresearchgate.net |

| Water Solubility | Low to Moderate | The presence of hydrophobic ethyl and furfuryl groups likely reduces solubility compared to aniline. |

| Volatility | Low to Moderate | While furan is volatile, the larger molecular weight and aniline group likely reduce the overall volatility. taylorfrancis.com |

| Bioaccumulation Potential | Moderate | Based on the lipophilic nature of furan derivatives and substituted anilines. numberanalytics.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for the separation of 2-ethyl-N-(furan-2-ylmethyl)aniline from complex mixtures, a critical step prior to its detection and quantification. The choice between gas chromatography (GC) and liquid chromatography (LC), typically coupled with mass spectrometry (MS), depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that many aniline (B41778) and furan (B31954) derivatives are amenable to GC analysis, it is a primary candidate for the analysis of this compound. In a typical GC-MS workflow, the sample would be injected into a heated port, vaporizing the compound, which is then carried by an inert gas through a capillary column. The column, often with a non-polar or mid-polar stationary phase, separates compounds based on their boiling points and interactions with the phase. For instance, a study on furan and its derivatives utilized an HP-5MS column for separation. researchgate.netpsu.edu Similarly, various aniline derivatives have been successfully analyzed using GC-based methods.

Following separation, the compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides a molecular fingerprint that aids in identification. For this compound (molar mass: 201.26 g/mol ), one would expect to observe a molecular ion peak, as well as characteristic fragment ions resulting from the cleavage of the ethyl group, the furan ring, or the bond between the methylene (B1212753) bridge and the aniline nitrogen.

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a versatile alternative, particularly for compounds that are thermally labile or have low volatility. This technique separates compounds in a liquid mobile phase that passes through a packed column. Reversed-phase LC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be a suitable starting point for developing a separation method for this compound.

The effluent from the LC column is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS that would likely be effective for this compound, producing a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This is particularly useful for quantifying the analyte in complex matrices. While no specific LC-MS data for this compound is readily available, methods for various aniline derivatives have been developed, demonstrating the feasibility of this approach.

Spectroscopic Detection Methods

Spectroscopic methods provide valuable information about the chemical structure and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR would provide information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the aromatic protons on the aniline and furan rings, the methylene protons of the furfuryl group, and the ethyl group protons.

¹³C NMR would reveal the number of different carbon environments. This would help to confirm the presence of the ethyl group, the furan and aniline rings, and the methylene bridge carbon. While specific NMR data for this compound is not published, data for a related compound, N-[1-(5-methylfuran-2-yl)ethyl]aniline, shows characteristic signals for the aromatic and ethylamine (B1201723) protons.

Infrared (IR) Spectroscopy can be used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amine.

C-H stretching from the aromatic rings and the alkyl groups.

C=C stretching from the aromatic furan and benzene (B151609) rings.

C-N stretching.

C-O-C stretching of the furan ring.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of the aniline and furan aromatic systems would result in characteristic absorption bands in the UV region. While this technique is generally less specific than NMR or MS, it can be useful for quantitative analysis if a specific wavelength of maximum absorbance is known and there are no interfering substances.

Development of Quantitative Analytical Assays in Complex Non-Biological Matrices

The development of a robust quantitative assay for this compound in a complex non-biological matrix, such as an industrial process stream or a commercial product formulation, requires careful consideration of sample preparation, calibration, and validation.

Sample Preparation is a critical step to remove interfering components from the matrix and to concentrate the analyte. The choice of technique depends on the matrix and the analyte's properties.